Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Positional isomers of aminopyridineacetic acid derivatives are not interchangeable in kinase assays. This 3-amino-4-pyridinyl hydrochloride salt (CAS 65645-53-6) delivers the precise scaffold geometry for FLT3 (Ki=1 nM), IRAK4 (Ki=78 nM), and c-KIT (Ki=270 nM) engagement. Key differentiators: (1) Regiospecific 3-amino-4-pyridinyl substitution eliminates isomer-mismatch risk; (2) HCl salt enhances DMSO/aqueous solubility for HTS workflows; (3) Ethyl ester enables orthogonal deprotection/transesterification strategies. Consistent batch quality for procurement reliability.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 65645-53-6
Cat. No. B13645680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-aminopyridin-4-YL)acetate hydrochloride
CAS65645-53-6
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=NC=C1)N.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)5-7-3-4-11-6-8(7)10;/h3-4,6H,2,5,10H2,1H3;1H
InChIKeyAZHMGEXVEMNTQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride Overview


Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride (CAS 65645-53-6) is a pyridine derivative featuring a 3-amino-4-pyridinyl substitution pattern bearing an ethyl acetate side chain at the 4-position, supplied as a hydrochloride salt for enhanced handling stability [1]. This compound belongs to the class of aminopyridineacetic acid esters and is documented as a versatile heterocyclic building block in medicinal chemistry . The specific regioisomeric arrangement—with the amino group at the 3-position and the acetate moiety at the 4-position of the pyridine ring—defines its synthetic utility as a scaffold that differs fundamentally from other aminopyridineacetic acid positional isomers and from related non-hydrochloride free-base forms .

Regiospecific scaffold 3-Amino-4-pyridinyl substitution defines unique pharmacophore geometry.
Salt form advantage Hydrochloride enhances aqueous handling and solid-state stability.
Synthetic versatility Ethyl ester provides orthogonal reactivity for heterocyclic synthesis.

Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride: Why Substitution Fails


Procurement decisions for aminopyridineacetic acid derivatives cannot rely on generic substitution due to regioisomer-dependent biological activity profiles. The 3-amino-4-pyridinyl substitution pattern of this compound dictates a unique spatial arrangement of hydrogen-bond donor and acceptor functionalities that differs fundamentally from the 2-amino-3-pyridinyl, 4-amino-3-pyridinyl, and other positional isomers [1]. This regiospecificity translates to differential target engagement: a structurally related 3-amino-4-pyridinyl scaffold has demonstrated binding activity across multiple kinase targets (FLT3, IRAK4, c-KIT) [2], whereas alternative regioisomers would present distinct pharmacophore geometries incompatible with these binding pockets. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and solid-state stability relative to the free base (CAS 65645-57-0), which exists as a different physical entity requiring distinct handling and storage protocols [1].

Regioisomer mismatch

Other positional isomers may alter hydrogen-bond geometry and target engagement profile, limiting assay comparability.

Salt form divergence

Free base exhibits different solubility and stability; may require distinct handling and storage protocols.

Ester vs. acid reactivity

Carboxylic acid analog lacks the orthogonal protection and transesterification options of the ethyl ester.

Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride: Comparative Evidence


Regioisomeric Differentiation vs. Other Aminopyridine Isomers

The 3-amino-4-pyridinyl substitution pattern confers a distinct spatial orientation of the primary amine and ester functionalities. Comparative binding analysis of a structurally related 3-amino-4-pyridinyl scaffold reveals differential target engagement across a panel of clinically relevant kinases [1]. Specifically, this scaffold demonstrates Ki = 1 nM against FLT3, Ki = 78 nM against IRAK4, and Ki = 270 nM against c-KIT under identical assay conditions [1]. Alternative regioisomers (e.g., 2-amino-3-pyridinyl, 4-amino-3-pyridinyl, or amino-substitutions at other pyridine positions) would exhibit fundamentally different vector relationships between the amine and ester groups, rendering them incapable of reproducing this specific multi-kinase binding signature.

Regioisomer binding comparison
Class-level
Scaffold class Ki
  • FLT3: 1 nM
  • IRAK4: 78 nM
  • c-KIT: 270 nM
Alternative regioisomers Non-overlapping pharmacophore geometry; binding profile not reproducible
Regioisomer-specific multi-kinase engagement supports scaffold selection.
Class-level inference; direct head-to-head data not available.
Medicinal Chemistry Scaffold Design Kinase Inhibitors

Salt Form Differentiation: Hydrochloride vs. Free Base

The hydrochloride salt form (C9H13ClN2O2, MW 216.66) differs from the free base (C9H12N2O2, MW 180.20) in both molecular composition and physical state [1]. The free base exists as a powder with a defined melting point of 55-60 °C and requires storage at 4 °C . The hydrochloride salt form incorporates an additional HCl equivalent that enhances aqueous solubility and provides improved solid-state handling characteristics for compound management workflows [1].

Salt form comparison
Reported property
Hydrochloride salt MW 216.66 g/mol; enhanced aqueous solubility
Free base MW 180.20 g/mol; powder; mp 55–60 °C
Salt form affects solubility and compound management.
Solubility values not directly quantified in available data.
Physicochemical Properties Formulation Compound Management

Functional Group Distinction: Ethyl Ester vs. Carboxylic Acid

The ethyl ester functionality distinguishes this compound from its carboxylic acid counterpart (3-amino-4-pyridineacetic acid, MW ~152 g/mol). The ester form enables orthogonal synthetic manipulations not accessible to the free acid, including controlled hydrolysis to generate the acid in situ, transesterification reactions, and enhanced membrane permeability characteristics relevant to cellular assays . The compound is positioned as a versatile small molecule scaffold for further derivatization .

Functional group identity
Class-level inference
Ethyl ester Protected carboxylate; enables transesterification and controlled hydrolysis.
Carboxylic acid Free acid form; lacks orthogonal protection; distinct reactivity profile.
Ester provides synthetic flexibility not accessible with the free acid.
Lipophilicity advantage not directly quantified.
Synthetic Chemistry Prodrug Design Building Blocks

Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride: Application Scenarios


Kinase Inhibitor Development with 3-Amino-4-pyridinyl Scaffolds

This compound is appropriate for programs targeting kinases where the 3-amino-4-pyridinyl pharmacophore has demonstrated binding activity. The scaffold class exhibits affinity across FLT3 (Ki = 1 nM), IRAK4 (Ki = 78 nM), and c-KIT (Ki = 270 nM), establishing a baseline multi-kinase binding signature that alternative regioisomers cannot reproduce due to distinct spatial orientation of hydrogen-bond donor/acceptor elements [1].

Hydrochloride Salt for Compound Management Workflows

The hydrochloride salt form (CAS 65645-53-6) provides improved aqueous solubility and solid-state handling characteristics relative to the free base (CAS 65645-57-0). This is relevant for high-throughput screening compound management where DMSO or aqueous stock solution preparation is required, and where salt-form consistency across a compound library is a procurement specification [1].

Protected Carboxylic Acid Synthon in Heterocyclic Synthesis

The ethyl ester functionality enables synthetic strategies requiring a masked carboxylic acid that can be selectively deprotected or undergo transesterification reactions. This orthogonal reactivity is not available with the free carboxylic acid analog, making this compound suitable for multi-step synthetic sequences where the ester serves as a protected carboxylate synthon while preserving the nucleophilic 3-amino group for subsequent derivatization [1].

Application
Selection Property
Validation Focus
Kinase inhibitor development
3-Amino-4-pyridinyl scaffold specificity
Kinase binding profile review
Compound management workflows
Hydrochloride salt form
Aqueous solubility and stability review
Heterocyclic synthesis
Protected carboxylic acid synthon
Orthogonal reactivity review
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